9-O-Feruloyl-5,5/'-dimethoxylariciresil
Overview
Description
9-O-Feruloyl-5,5/'-dimethoxylariciresil: is a naturally occurring lignan, a type of secondary metabolite found in plantsThis compound is primarily found in certain plant species, such as flaxseeds, celery, and carrots .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Feruloyl-5,5/‘-dimethoxylariciresil can be achieved through both natural extraction and chemical synthesis. The natural extraction method involves isolating the compound from plant sources rich in lignans, such as flaxseeds. The chemical synthesis route typically involves the esterification of ferulic acid with 5,5/’-dimethoxylariciresinol under controlled conditions .
Industrial Production Methods: Industrial production of 9-O-Feruloyl-5,5/'-dimethoxylariciresil often relies on the extraction from plant materials due to the complexity of its chemical synthesis. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 9-O-Feruloyl-5,5/'-dimethoxylariciresil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, 9-O-Feruloyl-5,5/'-dimethoxylariciresil is studied for its potential as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for research in organic synthesis .
Biology: Biologically, this compound exhibits multiple bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the release of histamine from mast cells, indicating potential anti-allergic effects .
Medicine: In medicine, this compound is being investigated for its cytotoxic effects against certain cancer cell lines. It has demonstrated cytotoxicity against a small panel of human tumor cell lines, making it a candidate for further research in cancer therapy .
Industry: Industrially, this compound is used in the development of natural health products and supplements due to its antioxidant properties. It is also explored for its potential use in the formulation of skincare products .
Mechanism of Action
The mechanism of action of 9-O-Feruloyl-5,5/'-dimethoxylariciresil involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the release of pro-inflammatory mediators such as histamine.
Cytotoxic Activity: By inducing apoptosis in cancer cells through the activation of specific cellular pathways.
Comparison with Similar Compounds
- (+)-9’-O-trans-feruloyl-5,5/'-dimethoxylariciresinol
- Syringaresinol
- Acuminatolide
- Xanthoxyol
- Pluviatilol
Uniqueness: 9-O-Feruloyl-5,5/'-dimethoxylariciresil is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its distinct bioactivities. Compared to similar compounds, it exhibits a broader range of biological activities, including stronger antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYDMYPTASSNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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